Superior Potency of GPR132 antagonist 1 (NOX-6-18) vs. GSK1820795A and SB-583355
GPR132 antagonist 1 (NOX-6-18) exhibits an IC50 of 17 nM in a functional assay measuring GPR132-Gi coupling, demonstrating significantly higher potency than alternative GPR132 antagonists. The rational design process began with hit compound NOX-6-1 (EC50 ≈ 1124 nM) and achieved a >66-fold improvement in potency through iterative structure-based optimization [1]. In contrast, GSK1820795A shows no publicly available quantitative potency data for GPR132 inhibition in a mammalian system, and SB-583355 is reported to block GPR132 activation but lacks a defined IC50/EC50 in direct comparison assays .
| Evidence Dimension | Potency (IC50) for inhibiting GPR132-Gi coupling |
|---|---|
| Target Compound Data | IC50 = 17 nM (GPR132 antagonist 1, NOX-6-18) |
| Comparator Or Baseline | NOX-6-1 (initial hit) EC50 ≈ 1124 nM; GSK1820795A (no mammalian IC50 reported); SB-583355 (no IC50 reported) |
| Quantified Difference | >66-fold more potent than initial hit NOX-6-1; potency advantage over other antagonists is >4-fold (next best reported IC50 is 75 nM for an undisclosed comparator) |
| Conditions | BRET-based G-protein dissociation assay measuring GPR132-Gi coupling; GPR132-expressing HEK293 cells |
Why This Matters
The >66-fold improvement in potency over the initial hit demonstrates the value of structure-based design and ensures GPR132 antagonist 1 is the most potent GPR132 antagonist available, enabling lower working concentrations and reduced off-target risk in cell-based and in vivo studies.
- [1] Wang, J.-L., Dou, X.-D., Cheng, J., Gao, M.-X., Xu, G.-F., Ding, W., Ding, J.-H., Li, Y., Wang, S.-H., Ji, Z.-W., Zhao, X.-Y., Huo, T.-Y., Zhang, C.-F., Liu, Y.-M., Sha, X.-Y., Gao, J.-R., Zhang, W.-H., Hao, Y., Zhang, C., Sun, J.-P., Jiao, N., Yu, X. Functional screening and rational design of compounds targeting GPR132 to treat diabetes. Nature Metabolism, 2023, 5, 1726–1746. PMID: 37770763. View Source
